molecular formula C20H30N2O4S B2669920 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide CAS No. 921992-53-2

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide

Cat. No.: B2669920
CAS No.: 921992-53-2
M. Wt: 394.53
InChI Key: VISKEJGDKVEODW-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide is a heterocyclic compound featuring a benzo[b][1,4]oxazepine core fused with a sulfonamide-substituted cyclohexane moiety. The molecule’s key structural attributes include:

  • A seven-membered oxazepine ring with oxygen at position 1 and nitrogen at position 2.
  • Substituents: 3,3-dimethyl and 5-propyl groups on the oxazepine ring, and a cyclohexanesulfonamide group at position 6.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)cyclohexanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4S/c1-4-12-22-17-11-10-15(13-18(17)26-14-20(2,3)19(22)23)21-27(24,25)16-8-6-5-7-9-16/h10-11,13,16,21H,4-9,12,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISKEJGDKVEODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3CCCCC3)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzo[b][1,4]oxazepine ring system and the subsequent attachment of the cyclohexanesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on the compound’s binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Benzo[b][1,4]oxazepine vs. Benzo[f][1,4]thiazepine
  • Target Compound : Features an oxygen atom in the oxazepine ring, enhancing hydrogen-bonding capacity and polarity compared to sulfur-containing analogs.
  • Compound 5h (N-Formyl-8-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine) : Contains a sulfur atom in the thiazepine core, which increases lipophilicity and may alter metabolic stability .
    • Impact : Sulfur’s larger atomic radius and lower electronegativity compared to oxygen could reduce ring strain and modulate binding interactions in biological targets.

Substituent Effects on Pharmacological Activity

GSK2982772 (RIPK1 Inhibitor)
  • Structure : (S)-5-Benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide .
  • Key Differences vs. Target Compound :
    • Substituents : GSK2982772 has a 5-methyl group, a benzyl group at position 5, and a triazole carboxamide at position 3.
    • Pharmacology : Demonstrates potent RIPK1 inhibition (IC₅₀ = 16 nM) and anti-inflammatory effects by suppressing TNF-dependent cytokine production .
  • Inference : The target compound’s cyclohexanesulfonamide group may enhance solubility compared to GSK2982772’s triazole carboxamide, though this could reduce target affinity due to steric bulk.

Research Implications

  • Structural Optimization : The target compound’s cyclohexanesulfonamide group may offer improved pharmacokinetic properties (e.g., solubility) over GSK2982772, but empirical studies are needed to validate this.
  • Heterocycle Impact : Replacing oxazepine’s oxygen with sulfur (as in 5h) could alter target engagement and metabolic pathways, warranting comparative assays.

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide is a complex organic compound that belongs to the class of oxazepines. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore the biological activity of this compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H30N2O5SC_{23}H_{30}N_{2}O_{5}S with a molecular weight of approximately 442.56 g/mol. The structure features a tetrahydrobenzo[b][1,4]oxazepine core linked to a cyclohexanesulfonamide group.

Structural Characteristics

ComponentDescription
Core StructureTetrahydrobenzo[b][1,4]oxazepine
Functional GroupsSulfonamide, Dimethyl groups, Propyl group
Molecular Weight442.56 g/mol

The presence of multiple functional groups suggests potential for various biological activities, including anti-cancer and anti-inflammatory properties.

The mechanism of action for compounds in this class often involves interaction with specific molecular targets such as enzymes or receptors. For example:

  • Cell Cycle Arrest : Similar compounds have been observed to cause cell cycle arrest at various phases.
  • Apoptosis Induction : Activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins are common pathways.

Summary of Related Findings

StudyCompoundCell LineIC50 (μM)Mechanism
IMB-1406HepG26.92Apoptosis via S-phase arrest
IMB-1406A5498.99Induction of mitochondrial dysfunction

Case Study: Antitumor Activity Exploration

A study exploring the antitumor activity of related oxazepine compounds found that they exhibited potent inhibitory effects against various cancer cell lines. The following table summarizes the findings:

Table: In Vitro Antitumor Activity of Oxazepine Derivatives

Cell LineInhibition Rate (%) at 30 μMIC50 (μM)
A5491008.99
HepG299.986.92
DU14599.937.89
MCF71008.26

The results indicate that these compounds can effectively inhibit tumor growth across multiple cell lines.

Future Research Directions

Further research is necessary to elucidate the specific biological activities and mechanisms of this compound. Potential areas for investigation include:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the structure affect biological activity.
  • In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety profiles.
  • Target Identification : Identifying specific molecular targets involved in the compound's mechanism of action.

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